(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate
Overview
Description
®-Tert-butyl 3-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-phenylpiperazine-1-carboxylate typically involves the reaction of tert-butyl ®-3-phenylpiperazine-1-carboxylate with triphosgene in the presence of pyridine as a base. The reaction is carried out in dichloromethane (DCM) at 0°C, followed by warming to room temperature . Another method involves the use of acetonitrile (MeCN) as the solvent and similar reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 3-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like magnesium in methanol.
Substitution: Nucleophilic aromatic substitution reactions can occur if an electron-withdrawing group is present on the ring.
Common Reagents and Conditions
Oxidation: m-CPBA in an appropriate solvent.
Reduction: Magnesium in methanol.
Substitution: Electron-withdrawing groups and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with magnesium can produce amines .
Scientific Research Applications
®-Tert-butyl 3-phenylpiperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-Tert-butyl 3-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Tert-butyl 3-phenylpiperazine-1-carboxylate: The enantiomer of ®-Tert-butyl 3-phenylpiperazine-1-carboxylate.
Tert-butyl 2-phenylpiperazine-1-carboxylate: A similar compound with a different substitution pattern on the piperazine ring.
1-Boc-3-Phenylpiperazine: Another piperazine derivative with a tert-butyl carbamate protecting group.
Uniqueness
®-Tert-butyl 3-phenylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and phenyl groups on the piperazine ring. This combination of structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFJZULVYGVNJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426749 | |
Record name | R-4-Boc-2-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240584-34-2 | |
Record name | R-4-Boc-2-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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